molecular formula C20H18N2O3 B2681862 (5-(4-Methoxyphenyl)oxazol-2-yl)(2-methylindolin-1-yl)methanone CAS No. 955730-56-0

(5-(4-Methoxyphenyl)oxazol-2-yl)(2-methylindolin-1-yl)methanone

Cat. No.: B2681862
CAS No.: 955730-56-0
M. Wt: 334.375
InChI Key: XLQAIOUNVWRGDS-UHFFFAOYSA-N
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Description

(5-(4-Methoxyphenyl)oxazol-2-yl)(2-methylindolin-1-yl)methanone is a synthetic organic compound that belongs to the class of oxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(4-Methoxyphenyl)oxazol-2-yl)(2-methylindolin-1-yl)methanone typically involves the condensation of 4-methoxybenzaldehyde with 2-amino-2-methylindoline in the presence of an oxidizing agent to form the oxazole ring. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(5-(4-Methoxyphenyl)oxazol-2-yl)(2-methylindolin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxazole ring can be reduced to form a more saturated heterocyclic ring.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the oxazole ring would yield a more saturated heterocyclic compound.

Scientific Research Applications

Chemistry

In chemistry, (5-(4-Methoxyphenyl)oxazol-2-yl)(2-methylindolin-1-yl)methanone is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biology, this compound may be investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Researchers may study its interactions with biological targets to understand its mechanism of action and therapeutic potential.

Medicine

In medicine, this compound could be explored as a lead compound for drug development. Its structure may be optimized to enhance its efficacy and reduce potential side effects.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure may impart desirable characteristics to these materials.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (5-(4-Methoxyphenyl)oxazol-2-yl)(2-methylindolin-1-yl)methanone include other oxazole derivatives and indoline-based compounds. Examples include:

  • (5-Phenyl)oxazol-2-yl)methanone
  • (2-Methylindolin-1-yl)acetic acid
  • (4-Methoxyphenyl)oxazole

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and heterocyclic rings. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

IUPAC Name

[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]-(2-methyl-2,3-dihydroindol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3/c1-13-11-15-5-3-4-6-17(15)22(13)20(23)19-21-12-18(25-19)14-7-9-16(24-2)10-8-14/h3-10,12-13H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLQAIOUNVWRGDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)C3=NC=C(O3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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